Dehydrosenecionine

Description

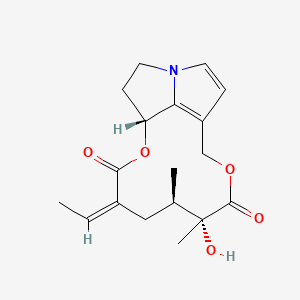

Dehydrosenecionine is a dehydro-pyrrolizidine alkaloid (PA) derived from its parent compound, senecionine, through metabolic activation. It belongs to a class of hepatotoxic and genotoxic compounds characterized by a pyrrolizidine skeleton with unsaturated necine bases. This compound is a reactive pyrrolic metabolite formed via cytochrome P450-mediated dehydrogenation of senecionine in hepatic tissues . This metabolite is central to PA-induced toxicity, as it covalently binds to cellular macromolecules, including DNA and proteins, leading to cross-linking, oxidative stress, and apoptosis .

Key structural features include a macrocyclic diester configuration, which enhances its reactivity and toxicity compared to non-macrocyclic PAs . Computational studies (MNDO calculations) reveal localized negative charges at the 7- and 9-ester groups (-0.328 and -0.341, respectively), facilitating nucleophilic interactions with biological targets .

Properties

CAS No. |

28379-63-7 |

|---|---|

Molecular Formula |

C18H23NO5 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,7,11,14,22H,6,8-10H2,1-3H3/b12-4-/t11-,14-,18-/m1/s1 |

InChI Key |

UFHUKMOBKQSATC-LVXQNXKVSA-N |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(C)O)C |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrosenecionine typically involves the dehydrogenation of senecionine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction from natural sources, such as plants in the Senecio genus, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrosenecionine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: It can be reduced to form less toxic derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride.

Catalysts: Transition metal catalysts like palladium or platinum are often used in hydrogenation reactions.

Major Products Formed: The major products formed from these reactions include various dehydropyrrolizidine alkaloids and their derivatives, which are often studied for their toxicological properties .

Scientific Research Applications

Dehydrosenecionine has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.

Biology: Investigated for its effects on cellular processes and DNA damage.

Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.

Industry: Limited use due to its toxicity, but it serves as a reference compound in the development of safety guidelines for handling pyrrolizidine alkaloids

Mechanism of Action

Dehydrosenecionine exerts its effects primarily through the formation of DNA-protein cross-links. This process involves the activation of the compound to a reactive metabolite, which then interacts with cellular DNA and proteins, leading to cellular damage and toxicity . The molecular targets include liver cells, where it induces hepatotoxicity, and various enzymes involved in DNA repair .

Comparison with Similar Compounds

Mechanistic Insights:

Macrocyclic vs. Non-Macrocyclic PAs: Macrocyclic diesters (e.g., this compound, dehydromonocrotaline) exhibit higher cross-linking potency due to enhanced electrophilicity and stable adduct formation . Non-macrocyclic analogs (e.g., dehydroretrorsine) show reduced activity due to steric hindrance and lower charge localization .

Phototoxicity: All dehydro-PAs induce UVA-dependent lipid peroxidation, but this compound and dehydromonocrotaline produce ROS at rates 2–3× higher than non-macrocyclic analogs .

Protein Targeting : this compound uniquely modifies TSP1 at serine-24 (S24) and glutamate-23 (E23), impairing endothelial cell function and promoting hepatic sinusoidal obstruction syndrome (HSOS) .

Comparative Genotoxicity

In vitro studies using Mardin-Darby bovine kidney (MDBK) cells demonstrate that this compound induces protease-sensitive DNA-protein cross-links at 50–300 µM, comparable to dehydromonocrotaline and dehydroriddelliine . In contrast, dehydroretronecine (a simple necine pyrrole) shows minimal cross-linking activity, highlighting the necessity of esterified side chains for genotoxicity .

Research Findings and Implications

- Toxicity Hierarchy: this compound > dehydromonocrotaline > dehydroriddelliine > dehydroretrorsine > dehydroheliotrine (based on ROS and cross-linking data) .

- Regulatory Considerations: Macrocyclic dehydro-PAs warrant stricter regulatory control due to their high cross-linking potency and association with carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.